molecular formula C13H13ClO2 B8318227 2-(4-Chlorophenyl)-5-hydroxycyclohex-1-enecarbaldehyde

2-(4-Chlorophenyl)-5-hydroxycyclohex-1-enecarbaldehyde

Cat. No. B8318227
M. Wt: 236.69 g/mol
InChI Key: DQKFXPPLUISPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-5-hydroxycyclohex-1-enecarbaldehyde is a useful research compound. Its molecular formula is C13H13ClO2 and its molecular weight is 236.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-5-hydroxycyclohex-1-enecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-5-hydroxycyclohex-1-enecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chlorophenyl)-5-hydroxycyclohex-1-enecarbaldehyde

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-hydroxycyclohexene-1-carbaldehyde

InChI

InChI=1S/C13H13ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-4,8,12,16H,5-7H2

InChI Key

DQKFXPPLUISPEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1O)C=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-chlorophenylboronic acid (6.88 g), EXAMPLE 224A (4.65 g), palladium(II) acetate (131 mg), K2CO3 (18.24 g) and tetrabutylammonium bromide (14.18 g) was added water (200 mL). The mixture was stirred at 50° C. for 4 hours, cooled, and diluted with ethyl acetate (400 mL) and washed with water (3×) and brine and dried over Na2SO4. After filtration and concentration, the residue was loaded on a column and eluted with 5-20% ethyl acetate in hexane to give the title compound.
Quantity
6.88 g
Type
reactant
Reaction Step One
[Compound]
Name
EXAMPLE 224A
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
18.24 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
14.18 g
Type
catalyst
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
131 mg
Type
catalyst
Reaction Step Seven

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